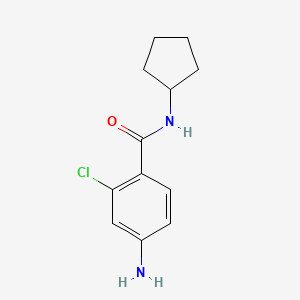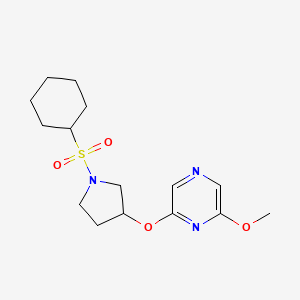
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as 6-MPPI, is a selective dopamine D3 receptor antagonist that has been studied for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its blockade by (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may reduce the reinforcing effects of drugs of abuse and decrease symptoms of schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can decrease dopamine release in the brain, which may contribute to its therapeutic effects. Additionally, (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine in lab experiments is its selectivity for the dopamine D3 receptor. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, a limitation of using (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is its limited availability and high cost, which may make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on (2S)-2-(6-methylpyridin-3-yl)propan-1-amine. One area of interest is in its potential use as a treatment for other drug addictions, such as opioid addiction. Additionally, further investigation of the mechanism of action of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine may lead to the development of more selective and effective dopamine D3 receptor antagonists. Finally, studies on the long-term effects of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine on the brain and behavior may provide insight into its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine involves several steps. The starting material is 3-acetyl-6-methylpyridine, which is reacted with sodium borohydride to produce the corresponding alcohol. This alcohol is then treated with HCl to form the hydrochloride salt of the amine.
Applications De Recherche Scientifique
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of drug addiction, specifically cocaine addiction. Studies have shown that (2S)-2-(6-methylpyridin-3-yl)propan-1-amine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction.
Another area of research is in the treatment of schizophrenia. (2S)-2-(6-methylpyridin-3-yl)propan-1-amine has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder.
Propriétés
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B2369928.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl [1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2369940.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)



